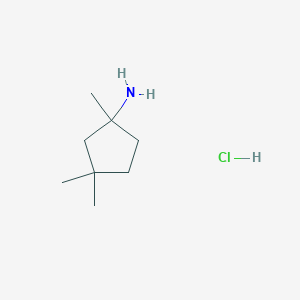
1,3,3-Trimethylcyclopentan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is a hydrochloride salt form of 1,3,3-trimethylcyclopentan-1-amine, which is a cycloalkylamine derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethylcyclopentan-1-amine;hydrochloride typically involves the reaction of 1,3,3-trimethylcyclopentanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The hydrochloride salt is then isolated and purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions
1,3,3-Trimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated amines.
科学的研究の応用
1,3,3-Trimethylcyclopentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,3,3-trimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.
類似化合物との比較
Similar Compounds
N,3,3-Trimethylcyclopentan-1-amine;hydrochloride: This compound has a similar structure but with an additional N-methyl group.
1,3,3-Trimethylcyclopentan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
1,3,3-Trimethylcyclopentan-1-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
1,3,3-trimethylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)4-5-8(3,9)6-7;/h4-6,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHLPQHCHSJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
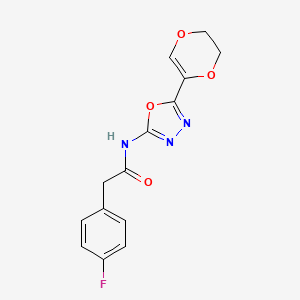
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2364300.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)
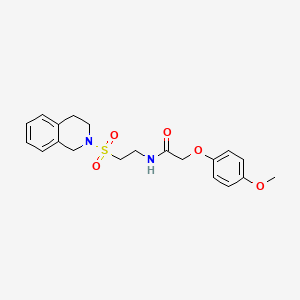
![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)
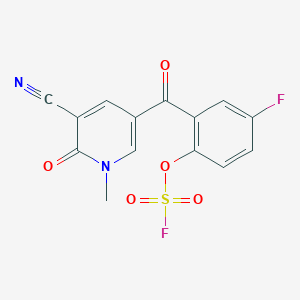

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)
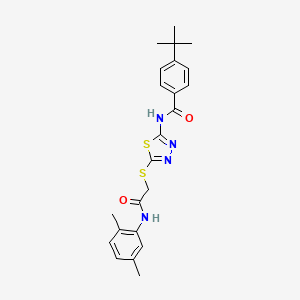
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2364319.png)
